molecular formula C45H53NO14 B601410 7-epi-Cephalomannine CAS No. 150547-36-7

7-epi-Cephalomannine

Cat. No. B601410
M. Wt: 831.92
InChI Key:
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Description

7-epi-Cephalomannine is a derivative of cephalomannine, found in species of Taxus . It has a molecular formula of C45 H53 N O14 and a molecular weight of 831.90 . It belongs to the API family of Cephalomannine .


Synthesis Analysis

The 1H- and 13C-nmr spectra of 7-epi-Cephalomannine were assigned using modern 1D and 2D nmr methods . A study on the effect of coronatine on the synthesis of cephalotaxine in suspension cells of Cephalotaxus mannii indicated that coronatine promoted the synthesis of cephalotaxine by affecting the expression of some enzymes, especially DS in the synthesis pathway of cephalotaxine .


Molecular Structure Analysis

The molecular structure of 7-epi-Cephalomannine was analyzed using 1H- and 13C-nmr assignments . Preliminary conformational information was obtained by nOe spectroscopy .


Chemical Reactions Analysis

In human liver microsomes, 7-epi-Cephalomannine was subject to C-13 lateral chain (M-1) and diterpenoid core monohydroxylation (M-2), mediated by cytochrome P450 (CYP) 3A4 and CYP2C8 .


Physical And Chemical Properties Analysis

7-epi-Cephalomannine has a molecular weight of 831.90 and a molecular formula of C45 H53 N O14 . Its density is predicted to be 1.36±0.1 g/cm3 .

Scientific Research Applications

  • Metabolic Properties : 7-epi-Cephalomannine shows unique metabolic properties when processed by human liver enzymes. It undergoes specific types of monohydroxylation mediated by cytochrome P450 enzymes, which highlights its distinctive metabolic pathway compared to other taxanes (Zhang et al., 2009).

  • Potential Anticancer Activity : Certain diastereomers of 7-epi-Cephalomannine, produced from extracts of Taxus yunnanensis, have shown potential anticancer activity. These diastereomers were separated and identified, providing insights into their specific structures and cytotoxic effects against cancer cells (Pandey et al., 1998).

  • Analytical Separation and Identification : Techniques like liquid chromatography have been used for the analytical separation and identification of taxanes including 7-epi-Cephalomannine. These methods are crucial for quality control in pharmaceutical applications (Aboul‐Enein & Serignese, 1996).

  • Halogen Bonding in Taxanes : Studies have shown that diastereomers of dibromo-7-epi-Cephalomannine exhibit halogen bonds, which could be significant in the development of new microtubule-stabilizing agents. This suggests a role for 7-epi-Cephalomannine in guiding the synthesis of such agents (Jiang et al., 2006).

  • Determination in Taxus : Methods have been developed for the determination of 7-epi-Cephalomannine in Taxus, using high-performance liquid chromatography (HPLC). This is important for the extraction and analysis of taxanes from natural sources (Dong et al., 2005).

  • Isomerization Studies : Research has explored the isomerization of taxol from 7-epi-taxol, highlighting the transformation possibilities of 7-epi-Cephalomannine and its relevance in pharmaceutical applications (Fen-er, 2003).

  • Biotransformation by Microorganisms : A study investigated the biotransformation of cephalomannine by Luteibacter sp., resulting in metabolites like 7-epi-cephalomannine. This process is significant for understanding the microbial interaction with taxanes and their derivatives (Li et al., 2007).

  • Enzyme-assisted Extraction : Research has been conducted on enzyme-assisted extraction methods for obtaining taxanes including 7-epi-Cephalomannine from plant sources, which is important for efficient and sustainable extraction practices (Zu et al., 2009).

Safety And Hazards

7-epi-Cephalomannine causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Future research could focus on genetic engineering approaches to produce fungal Taxol and precursors . Understanding the Taxol biosynthetic pathway and related enzymes in fungi could provide promising targets .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFAPJCZABTDR-DBVZQHIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747312
Record name (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-epi-Cephalomannine

CAS RN

150547-36-7
Record name (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150547-36-7
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Record name 7-Epicephalomannine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD2MGZ4T5
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
39
Citations
K Vivekanandan, MG Swamy, S Prasad… - … Journal Devoted to …, 2006 - Wiley Online Library
… 6) ruled out cephalomannine and 7-epi-cephalomannine structures due to the fact that cephalomannine and 7-epi-cephalomannine have a side chain which has a molecular weight of …
YY Zhang, Y Liu, JW Zhang, GB Ge, HX Liu… - Xenobiotica, 2009 - Taylor & Francis
… The formation rates of the metabolites described for 7-epi-cephalomannine (5 μM) and 7-epi-10-deacetyl-paclitaxel (10 μM) were determined in a panel of HLMs (0.3 mg ml −1 for …
Number of citations: 19 www.tandfonline.com
Y Jiang, HX Lin, JM Chen, MQ Chen - Bioorganic & medicinal chemistry …, 2005 - Elsevier
… study, Pandey et al.5, 6 reported the chromatographic separation of individual diastereomeric 2″,3″-dibromocephalomannine and 2″,3″-dibromo-7-epi-cephalomannine. In addition…
Number of citations: 8 www.sciencedirect.com
RC Pandey, LK Yankov, A Poulev, R Nair… - Journal of natural …, 1998 - ACS Publications
… The structural relationship between 7-epi-cephalomannine and 3/4 arose from the … -7, as reported in 7-epi-paclitaxel 22,24 and 7-epi-cephalomannine. In the 13 C NMR spectrum of 3/4, …
Number of citations: 22 pubs.acs.org
J Zhang, F Sauriol, O Mamer, XL You… - Journal of natural …, 2001 - ACS Publications
… The 1 H NMR data of 2 and 7-epi-cephalomannine 14 are … 2) to that of 7-epi-cephalomannine was analogous to the similarity of … ressembles that of 7-epi-cephalomannine except for the …
Number of citations: 29 pubs.acs.org
P De Bellis, M Lovati, R Pace, F Peterlongo… - Fitoterapia …, 1995 - pascal-francis.inist.fr
Isolation of 7-epi-cephalomannine from Taxus X media cv. 'Hicksii' needles … Isolation of 7-epi-cephalomannine from Taxus X media cv. 'Hicksii' needles …
Number of citations: 14 pascal-francis.inist.fr
Y Jiang, HX Lin, M Li, BL Wu… - Journal of Asian natural …, 2005 - Taylor & Francis
… An usual stereoselective anti-addition mechanism has been applied to explain the bromination of cephalomannine and 7-epi-cephalomannine, respectively, by Kingston Citation[7] and …
Number of citations: 3 www.tandfonline.com
Y WANG - Journal of China Pharmaceutical University, 2020 - pesquisa.bvsalud.org
… (5),N-methyltaxol C (6),2-deacetoxydecinnamoyl taxinine J (7),taxol (8),7-epi-taxol (9),7-epi-10- deacetoxytaxol (10),cephalomannine (11),7-epi-cephalomannine (12). Compounds 1 …
Number of citations: 0 pesquisa.bvsalud.org
D Ciutaru, I Badea, L Lazar, D Nicolescu… - … of pharmaceutical and …, 2004 - Elsevier
… for the determination of the content of related substances/degradation products was carried out on synthetic mixtures containing 11 impurities (cephalomannine, 7-epi-cephalomannine, …
Number of citations: 19 www.sciencedirect.com
Y Jiang, AA Alcaraz, JM Chen… - Journal of medicinal …, 2006 - ACS Publications
… Although brominated derivatives of cephalomanine and 7-epi-cephalomannine have been synthesized by others and shown to exhibit strong cytotoxicities, 31,32 the stereochemical …
Number of citations: 89 pubs.acs.org

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